Physicochemical Drug-Likeness Profile: 6-Methyl Core vs. 3,6-Diaryl and 3-Difluoromethyl Analogs
The 6-methyl parent compound (CAS 78545-39-8) exhibits a minimal physicochemical footprint consistent with fragment-like chemical space: MW 154.20 g/mol, XLogP3 0.3, HBD 0, HBA 4, rotatable bonds 0, TPSA 68.4 Ų [1]. In contrast, the 3,6-diaryl analog 6i (3-(3,4-methylenedioxyphenyl)-6-(4-methoxyphenyl) derivative) has MW approximately 378 g/mol and 5 rotatable bonds [2], while the 3-difluoromethyl-6-methyl analog (CAS 832737-17-4) has MW 204.2 g/mol and XLogP approximately 1.2–1.5 (estimated from structural increment). The fragment-like properties of the 6-methyl parent render it suitable for fragment-based screening and as a minimalist core for systematic SAR expansion, whereas the larger analogs are lead-like or drug-like and less amenable to fragment growing strategies [1].
| Evidence Dimension | Molecular weight and lipophilicity (fragment-likeness vs. lead-likeness) |
|---|---|
| Target Compound Data | MW 154.20 g/mol, XLogP3 0.3, Rotatable bonds 0, TPSA 68.4 Ų |
| Comparator Or Baseline | 3,6-Diaryl analog (compound 6i): MW ~378 g/mol, Rotatable bonds 5; 3-Difluoromethyl-6-methyl analog (CAS 832737-17-4): MW 204.2 g/mol, estimated XLogP ~1.2–1.5 |
| Quantified Difference | MW difference: 224 g/mol (vs. diaryl analog) and 50 g/mol (vs. difluoromethyl analog); XLogP shift of +0.9–1.2 units for difluoromethyl analog; 5 additional rotatable bonds in diaryl analog |
| Conditions | Computed physicochemical properties from PubChem (target compound) and published structures (comparators) |
Why This Matters
Fragment-like physicochemical properties make this compound directly deployable in fragment-based screening cascades (NMR, SPR, thermal shift) without violating 'rule of three' guidelines, while pre-decorated analogs cannot serve this function.
- [1] PubChem Compound Summary for CID 9512224, 6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. National Center for Biotechnology Information, 2026. View Source
- [2] Xu, Q., et al. Design, synthesis and structure–activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors. Scientific Reports, 2017, 7, 11997. DOI: 10.1038/s41598-017-10860-7. View Source
